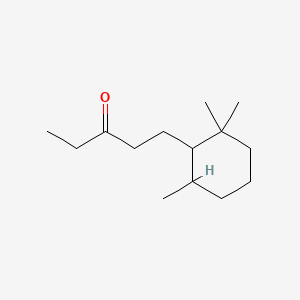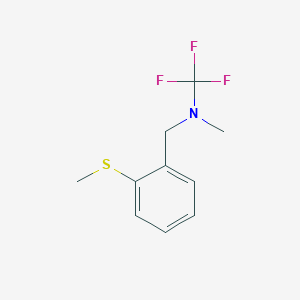
1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a benzyl group substituted with a methylthio group
Méthodes De Préparation
The synthesis of 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1,1-trifluoroacetone with N-methyl-N-(2-(methylthio)benzyl)amine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may also include purification steps to ensure the final product’s purity.
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe to understand biological pathways involving sulfur-containing compounds.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products requiring fluorinated intermediates.
Mécanisme D'action
The mechanism by which 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine include:
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine: This compound lacks the methylthio group, which may affect its reactivity and applications.
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H12F3NS |
|---|---|
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-methyl-N-[(2-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3NS/c1-14(10(11,12)13)7-8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3 |
Clé InChI |
FKUQUQMKEZQDSX-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1SC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


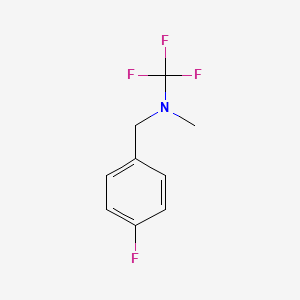
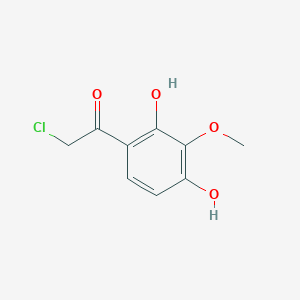
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)
![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)

![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
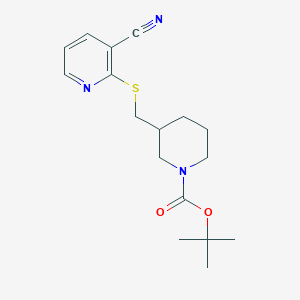
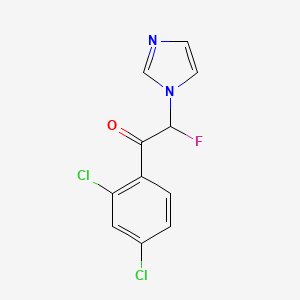

![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
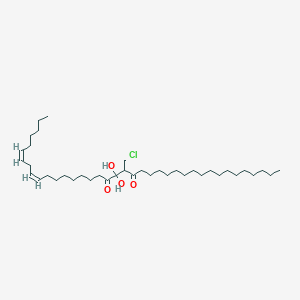
![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
